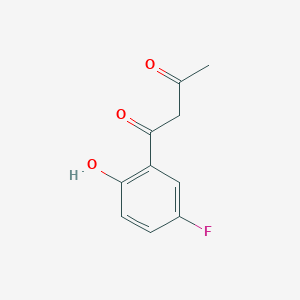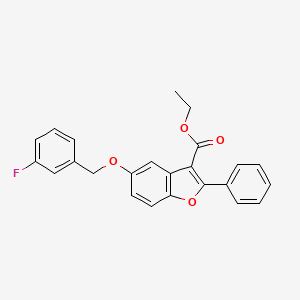
Ethyl 5-((3-fluorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、ベンゾフラン類に属する有機化合物です。この化合物は、ベンゼン環とフラン環が縮合した環構造であるベンゾフラン環系を特徴としています。また、エチルエステル基、フルオロベンジルエーテル部分、フェニル基も含まれています。
準備方法
合成経路と反応条件
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルの合成は、一般的に容易に入手可能な出発物質から始まる複数のステップを含みます。一般的な合成経路の1つには、以下のステップが含まれます。
ベンゾフラン環の形成: ベンゾフラン環は、フェノール誘導体と適切なアルキンまたはアルケンを酸性または塩基性条件下で環化反応させることで合成することができます。
フルオロベンジルエーテル基の導入: フルオロベンジルエーテル部分は、フルオロベンジルハライドと、フェノキシドイオンなどの適切な求核試薬を用いた求核置換反応によって導入することができます。
エステル化: ベンゾフラン環上のカルボン酸基は、エタノールと酸触媒を用いてエステル化してエチルエステル基を形成することができます。
工業的生産方法
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルの工業的生産には、上記の合成経路の最適化バージョンが用いられる場合があり、スケーラビリティ、費用対効果、環境への配慮に重点が置かれます。これには、連続フローリアクター、グリーンケミストリーの原則、効率的な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いて酸化し、追加の官能基を導入したり、既存の官能基を変性させることができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、特定の官能基を還元された形に変換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 極性非プロトン性溶媒中のフェノキシドイオンとのフルオロベンジルハライド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアルカンが生成される場合があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性または抗がん特性などの潜在的な生物活性について調査されています。
医学: 薬物開発や医薬品化学など、潜在的な治療的用途について探求されています。
産業: その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に利用されています。
作用機序
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。この化合物の構造は、水素結合、疎水性相互作用、π-πスタッキングなど、さまざまな分子間相互作用に関与することができます。
類似化合物との比較
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルは、以下のような他のベンゾフラン誘導体と比較することができます。
5-フルオロ-2-((3-フルオロベンジル)オキシ)安息香酸エチル: 構造は似ていますが、ベンゾフラン環上のフェニル基がありません。
6-ブロモ-5-((3-フルオロベンジル)オキシ)-2-メチル-1-ベンゾフラン-3-カルボン酸エチル: 臭素原子とメチル基を含み、異なる化学的性質と反応性を示します。
5-((3-フルオロベンジル)オキシ)-2-フェニル-1-ベンゾフラン-3-カルボン酸エチルの独自性は、特定の官能基の組み合わせにあり、これにより独特の化学的性質と生物学的性質が与えられます。
特性
分子式 |
C24H19FO4 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
ethyl 5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19FO4/c1-2-27-24(26)22-20-14-19(28-15-16-7-6-10-18(25)13-16)11-12-21(20)29-23(22)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3 |
InChIキー |
SPCWLBRLZPSUOX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12044384.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)
![5-[Ethyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12044395.png)
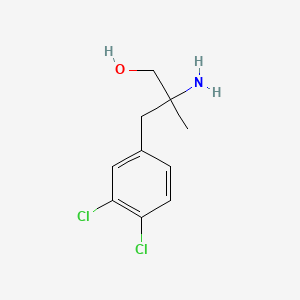
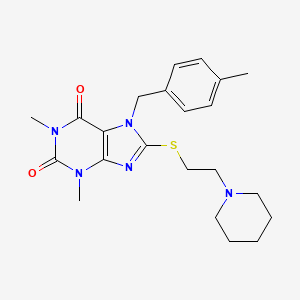

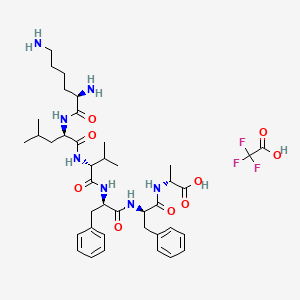

![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
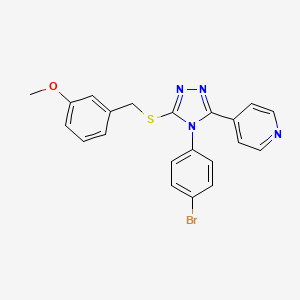
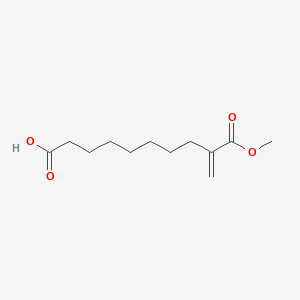
![9-Bromo-5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12044440.png)
